molecular formula C2HN3O B3039143 1,2,4-Triazol-5-One CAS No. 42131-33-9

1,2,4-Triazol-5-One

Cat. No.: B3039143
CAS No.: 42131-33-9
M. Wt: 83.05 g/mol
InChI Key: MDTUWBLTRPRXBX-UHFFFAOYSA-N
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Description

1,2,4-Triazol-5-one is a nitrogen-rich heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms. Its derivatives are synthesized via reactions such as acylation, alkylation, or condensation with aldehydes (e.g., 4-diethylaminobenzaldehyde or 3-ethoxy-4-hydroxybenzaldehyde), yielding bioactive and energetic compounds . The triazolone core exhibits weak acidic properties due to the presence of N–H groups, with pKa values typically ranging between 8.5 and 12.5 when titrated potentiometrically in non-aqueous solvents like acetonitrile or isopropyl alcohol . These compounds demonstrate broad-spectrum biological activities, including antimicrobial, antioxidant, antitumor, and anti-inflammatory effects, as well as applications in energetic materials due to their high nitrogen content and thermal stability .

Preparation Methods

Traditional Synthesis Routes for 1,2,4-Triazol-5-One

The classical synthesis of this compound derivatives typically involves cyclocondensation reactions starting from hydrazides and isocyanates. Acylhydrazides react with alkyl or aryl isocyanates in ethanol to form semicarbazide intermediates, which undergo cyclization under basic conditions. For example, Shah et al. demonstrated that refluxing benzoic acid hydrazide with ethyl isocyanate in ethanol, followed by treatment with 2N sodium hydroxide, yields 3-substituted-1,2,4-triazol-5-ones. However, this method suffers from prolonged reaction times (8–12 hours) and moderate yields (50–60%) due to incomplete cyclization and side reactions.

A critical limitation of traditional methods is the requirement for isolation and recrystallization of intermediates, which increases solvent consumption and waste generation. For instance, the synthesis of 3-phenyl-4-n-butyl-1,2,4-triazol-5-one via this route necessitates multiple purification steps, reducing overall efficiency.

Modern One-Pot, Two-Step Synthesis Innovations

Recent advancements focus on streamlining synthesis through one-pot methodologies. Abacı et al. developed a two-step protocol that eliminates intermediate isolation, significantly improving efficiency. The procedure involves:

  • Formation of Semicarbazide Intermediates : Substituted hydrazides (e.g., 4-hydroxybenzoic acid hydrazide) react with isocyanates in ethanol under reflux.
  • Cyclization in Basic Media : The intermediate is directly treated with 4N sodium hydroxide, followed by neutralization with hydrochloric acid to precipitate the triazolone product.

This method reduces reaction times to 4–6 hours and achieves yields of 42–86%, depending on the substituents (Table 1). The use of water as a co-solvent further enhances environmental sustainability by minimizing organic waste.

Table 1: Comparative Yields of this compound Derivatives via One-Pot Synthesis

Substituent (R) Reaction Time (h) Yield (%)
Phenyl 6 86
Cyclohexyl 6 75
Allyl 4 68
Ethyl 4 42

Mechanistic Insights and Reaction Optimization

The cyclization step is rate-determining and highly sensitive to base concentration. Infrared (IR) spectroscopy studies confirm the disappearance of carbonyl (C=O) stretches at 1650–1700 cm⁻¹ upon triazole ring closure, replaced by N–H stretches at 3376–3095 cm⁻¹. Nuclear magnetic resonance (NMR) data further validate successful synthesis, with characteristic –NH signals appearing at 13.86 ppm in the final products.

Optimization experiments reveal that increasing sodium hydroxide concentration from 2N to 4N accelerates cyclization by enhancing deprotonation of the semicarbazide intermediate. However, excessive base (>4N) promotes hydrolysis, reducing yields.

Comparative Analysis of Solvent Systems

Ethanol remains the preferred solvent due to its ability to dissolve both hydrophilic hydrazides and hydrophobic isocyanates. Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates but complicate purification due to high boiling points. Recent efforts explore aqueous-ethanol mixtures (1:1 v/v) to balance reactivity and environmental impact, achieving comparable yields (80–85%) with 30% reduced solvent volume.

Experimental Protocols and Reproducibility

Step-by-Step Procedure for 3-Phenyl-1,2,4-Triazol-5-One:

  • Reagent Setup : Combine 4-hydroxybenzoic acid hydrazide (10 mmol) and phenyl isocyanate (10 mmol) in 20 mL ethanol.
  • Reflux : Heat at 80°C for 2 hours.
  • Cyclization : Add 4N NaOH (15 mL) and reflux for 4 hours.
  • Neutralization : Adjust pH to 2–3 with concentrated HCl.
  • Isolation : Filter the precipitate, wash with cold water, and recrystallize from ethanol.

This protocol yields 86% pure product with a melting point of 210–212°C. High-performance liquid chromatography (HPLC) analysis confirms >98% purity, with UV spectra showing λmax at 265 nm.

Applications and Industrial Relevance

This compound derivatives are pivotal in:

  • Pharmaceuticals : Antimicrobial agents targeting DNA gyrase.
  • Energetic Materials : Insensitive munitions formulations (e.g., NTO) with reduced explosion risks.
  • Coordination Chemistry : Ligands for transition metal catalysts.

Scientific Research Applications

Energetic Materials

1.1 Explosives

One of the primary applications of NTO is in the formulation of Insensitive High Explosives (IHE) . NTO exhibits excellent detonation performance while maintaining low sensitivity to shock and impact, making it a safer alternative to traditional explosives like RDX and TNT. Research indicates that NTO can be effectively used in explosive compositions to reduce vulnerability to accidental detonation .

Explosive Composition Components Sensitivity
Traditional IHERDX, TNTHigh
NTO-based IHENTO, DNANLow

1.2 Hybrid Energetic Compositions

NTO is also being explored in hybrid energetic compositions that combine its properties with polymer matrices. This approach enhances the stability and performance of explosive formulations . The processing potential of NTO allows for the development of new materials that could be utilized in military and industrial applications.

Environmental Studies

2.1 Photolysis and Degradation Mechanisms

Recent studies have examined the photolysis of NTO under simulated sunlight conditions. The findings suggest that NTO can produce reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which play a role in its degradation in aquatic environments . Understanding these mechanisms is crucial for assessing the environmental impact of NTO as a contaminant.

Parameter Value
Singlet Oxygen Production4.9×103 M O2 M1s14.9\times 10^{-3}\text{ M O}_2\text{ M}^{-1}\text{s}^{-1}
pH Level8.5

Pharmaceutical Applications

While primarily known for its energetic properties, TzO derivatives are being investigated for potential therapeutic uses. The triazole ring structure is a common motif in many pharmaceuticals, particularly antifungal agents. Research into TzO derivatives may lead to novel compounds with enhanced biological activity .

Case Study 1: NTO in Explosive Formulations

A study demonstrated that replacing traditional explosives with NTO-based formulations resulted in a significant reduction in sensitivity while maintaining explosive efficiency . This advancement is particularly relevant for military applications where safety is paramount.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental degradation of NTO highlighted its ability to produce ROS upon photolysis, suggesting that it could contribute to oxidative stress in aquatic ecosystems . This finding emphasizes the need for careful monitoring of NTO's environmental presence.

Mechanism of Action

1,2,4-Triazol-5-One can be compared with other triazole compounds, such as 1,2,3-triazole and 3-nitro-1,2,4-triazol-5-one:

Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form diverse derivatives makes it a valuable compound in synthetic and medicinal chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of 1,2,4-Triazol-5-One Derivatives

Compound pKa Range Lipophilicity (logP) Density (g/cm³) Nitrogen Content (%)
This compound 8.5–12.5 0.3–1.2 1.65–1.80 57.17–65.31
4,5-Dihydro-1H-1,2,4-triazol-5-one 9.0–11.5 0.5–1.5 1.60–1.75 54.20–60.50
3-Nitro-1,2,4-triazol-5-one (NTO) 3.2–3.5 (aqueous) -0.8–0.2 1.91 45.80
4,4'-Azo-1H-1,2,4-triazol-5-one salts N/A N/A 1.85–1.95 62.00–65.31
  • Acidity: this compound derivatives exhibit higher pKa values (8.5–12.5) compared to NTO (3.2–3.5), reflecting weaker acidity in non-polar environments .
  • Lipophilicity : Alkyl-substituted triazolones (logP 0.3–1.2) are less lipophilic than semicarbazide analogs (logP 1.5–2.8), influencing their pharmacokinetic profiles .
  • Energetic Performance: Nitrogen-rich salts of 4,4'-azo-1H-1,2,4-triazol-5-one (e.g., ammonium and triamino-guanidinium salts) achieve detonation velocities of 8.5–9.0 km/s, surpassing TNT (6.9 km/s) but remaining below RDX (8.8–9.1 km/s) .

Environmental and Stability Profiles

  • Photodegradation: NTO undergoes rapid aqueous photolysis under UV light (t₁/₂ < 24 hours), forming non-toxic byproducts like CO₂ and NH₃, whereas this compound derivatives are more persistent in soil .
  • Thermal Stability : Nitrogen-rich salts of 4,4'-azo-1H-1,2,4-triazol-5-one decompose above 200°C, suitable for high-temperature explosive formulations .

Key Research Findings

Structure-Activity Relationships: Electron-withdrawing groups (e.g., nitro in NTO) enhance energetic performance but reduce biological activity. Conversely, arylidenamino substituents improve antioxidant and antimicrobial properties .

Theoretical Predictions : DFT calculations (B3LYP/6-31G(d,p)) accurately predict NMR chemical shifts (R² > 0.95) and detonation velocities (<5% deviation from experimental data) for triazolone derivatives .

Environmental Impact : NTO’s high water solubility (10–20 g/L) and low soil adsorption (Kd < 1.0) increase its mobility, necessitating remediation strategies in contaminated sites .

Biological Activity

1,2,4-Triazol-5-one (also known as NTO) is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the biological properties of this compound, emphasizing its antibacterial, antifungal, antiviral, anticancer, and other therapeutic potentials.

Overview of this compound

This compound is characterized by its unique five-membered ring structure containing three nitrogen atoms. This structural configuration allows it to interact with various biological targets, making it a versatile scaffold in medicinal chemistry. The compound has been incorporated into numerous therapeutic agents and exhibits a wide spectrum of biological activities.

Antibacterial Activity

Research indicates that 1,2,4-triazole derivatives possess significant antibacterial properties. A systematic review highlights their effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Various derivatives have shown MIC values ranging from 0.25 to 32 µg/mL against multiple bacterial strains .
  • Mechanism of Action: The antibacterial activity is often attributed to the inhibition of DNA-gyrase, which is crucial for bacterial DNA replication. Molecular docking studies suggest that the triazole moiety acts as a bioisostere to carboxylic acids, enhancing binding interactions with the target enzyme .

Antifungal Activity

The antifungal properties of this compound are well-documented. It forms the basis for several clinically used antifungal agents such as fluconazole and itraconazole. These compounds inhibit fungal lanosterol demethylase, a key enzyme in ergosterol biosynthesis .

Research Insights:

  • Clinical Applications: The derivatives are effective against a range of fungal infections including those caused by Candida spp. and Aspergillus spp.
  • Resistance Mechanisms: Studies have shown that modifications to the triazole ring can enhance efficacy against resistant fungal strains .

Antiviral Activity

This compound has demonstrated antiviral properties against various viruses. For instance, ribavirin is an antiviral drug that incorporates this scaffold and is used to treat hepatitis C and other viral infections .

Case Studies:

  • HCV Treatment: Research indicates that triazole derivatives can inhibit viral replication by targeting viral polymerases.
  • Mechanistic Studies: In vitro studies have elucidated the interaction between triazole compounds and viral enzymes leading to decreased viral load in infected cells .

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. These compounds exhibit cytotoxic effects on various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest .

Notable Research:

  • Cell Line Studies: Compounds derived from 1,2,4-triazole have shown significant activity against lung cancer (A549), breast cancer (MCF-7), and others with IC50 values in the nanomolar range .
  • Mechanism Exploration: Investigations into the mechanisms reveal that these compounds can modulate signaling pathways involved in cell proliferation and survival .

Summary of Biological Activities

Biological ActivityKey FindingsReferences
Antibacterial Effective against MRSA; MIC values from 0.25 to 32 µg/mL
Antifungal Active against Candida and Aspergillus; basis for fluconazole
Antiviral Inhibits replication of HCV; interacts with viral polymerases
Anticancer Induces apoptosis in cancer cell lines; IC50 in nanomolar range

Q & A

Q. What are the common synthetic routes for 1,2,4-Triazol-5-One derivatives?

Basic
this compound derivatives are typically synthesized via condensation reactions. For example, 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one reacts with aromatic aldehydes (e.g., 4-(4-methylbenzoxy)-benzaldehyde) under reflux conditions using triethylamine as a catalyst . Nitration of this compound in concentrated nitric acid (70–100%) at controlled temperatures yields nitro derivatives like 3-nitro-1,2,4-triazol-5-one (NTO), a key explosive compound . Purification involves recrystallization and vacuum drying, with purity verified via HPLC (>99.9%) .

Q. How is spectroscopic characterization performed for this compound derivatives?

Basic
Spectroscopic methods include:

  • NMR : Calculated using Gaussian G09W with B3LYP/6-311G(d,p) or HF/6-311G(d,p) basis sets. Experimental and theoretical δ values are correlated via linear regression (exp = a + δ calc) using SigmaPlot .
  • IR : Theoretical spectra generated via B3LYP and HF methods, scaled by adjustment factors. Peaks assigned using Veda4f software .
  • UV-Vis : Ethanol solutions analyzed experimentally and compared to TD-DFT calculations .

Q. What computational methods predict electronic properties of this compound derivatives?

Advanced
Density Functional Theory (DFT) with B3LYP/6-311G(d,p) or HF/6-31G(d,p) basis sets is used to calculate:

  • HOMO-LUMO energies (e.g., ΔE = 4.5–5.2 eV for triazolone derivatives) .
  • Mulliken charges , dipole moments, and molecular reactivity descriptors (electronegativity, hardness) .
  • Detonation performance : Predicted via Kamlet-Jacobs equations using heat of formation (e.g., 200–400 kJ/mol for NTO salts) and density (1.8–2.0 g/cm³) .
CompoundDetonation Velocity (m/s)Oxygen Balance (%)Nitrogen Content (%)
NTO (Ammonium)8,500-32.657.17
RDX8,750-21.637.8

Q. How do structural modifications affect explosive performance?

Advanced
Substituents like amino or nitro groups enhance stability and detonation velocity. For example:

  • Nitro derivatives : NTO exhibits lower sensitivity than RDX but comparable detonation velocity (8,500 m/s) due to high density (1.85 g/cm³) and nitrogen content (57.17%) .
  • Azo-linked salts : 4,4'-azo-1H-1,2,4-triazol-5-one derivatives show improved thermal stability (>250°C) and detonation pressure (25–30 GPa) .

Q. What methodologies assess environmental impact and biodegradation of NTO?

Advanced

  • Aquatic toxicity : LC50 values for Daphnia magna (NTO: 120 mg/L; reduced metabolite ATO: 450 mg/L) .
  • Biodegradation : Anaerobic wastewater sludge reduces NTO to ATO within 24–48 hours, followed by complete mineralization via Pseudomonas spp. .
  • Analytical methods : HPLC-MS quantifies degradation intermediates, while genotoxicity is assessed via Ames tests .

Q. How is lipophilicity determined experimentally and theoretically?

Basic

  • Experimental : Reverse-phase thin-layer chromatography (RP-TLC) with methanol/acetonitrile gradients. RM values correlate with partition coefficients (logP) .
  • Theoretical : Calculated via Crippen’s fragmentation or AlogPs methods. For triazolone derivatives, experimental logP ranges from 0.8–2.1, aligning with predictions (R² = 0.92) .

Q. What strategies optimize antioxidant activity in Schiff base derivatives?

Advanced

  • Substituent design : Electron-withdrawing groups (e.g., nitro-furan) enhance radical scavenging. DPPH assays show IC50 values of 12–18 µM for 3-cyclopropyl-4-(4-nitrofuran) derivatives .
  • DFT-guided synthesis : HOMO localization on triazolone rings predicts redox activity. TD-DFT aligns UV-Vis absorption (λ = 350–400 nm) with experimental antioxidant efficacy .

Properties

IUPAC Name

1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HN3O/c6-2-3-1-4-5-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTUWBLTRPRXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4045-72-1
Record name 3H-1,2,4-Triazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-TRIAZOL-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUN2LH5NF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Aqueous semicarbazide free base feedstock (523.8 grams) was prepared from 64 percent N2H4 (4.18 moles) and urea (4.17 moles) by the method of Example 1. Ninety-eight percent sulfuric acid (99.8 grams, 0.998 mole) and 90 percent formic acid (510.6 grams, 9.99 moles) were successively added to the aqueous semicarbazide free base. After reflux at 108°-110° C. for four hours, a formic acid/H2O azeotrope was stripped, H2O (160 ml) was added to the concentrate and stripping resumed at 118°-125° C. to give 595 grams of combined distillate. The reaction mixture was cooled to 10° C. and the mother liquor was siphoned (58 grams). Crude 1,2,4-triazol-5-one was recrystallized from H2O (725 ml), the supernatant liquid was siphoned (930 grams), and 200 ml H2O was added for product filtration. Vacuum-drying gave 152.6 grams of 1,2,4-triazol-5-one (1.80 moles, 43.1 percent yield based on N2H4 charged), m.p. 234°-236° C. (Cl-, 0.02 percent).
[Compound]
Name
N2H4
Quantity
4.18 mol
Type
reactant
Reaction Step One
Name
Quantity
4.17 mol
Type
reactant
Reaction Step One
Quantity
99.8 g
Type
reactant
Reaction Step Two
Quantity
510.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
43.1%

Synthesis routes and methods II

Procedure details

Aqueous semicarbazide free base feedstock (523.8 grams) was prepared from 64 percent N2H4 (4.18 moles) and urea (4.17 moles) by the method of Example 1. Thirty-seven percent hydrochloric acid (205.6 grams, 2.08 moles) and 90 percent formic acid (533.3 grams, 10.44 moles) were successively added to the aqueous semicarbazide free base. The mixture was heated to 107°-110° C. for four hours; a formic acid-H2O azeotrope distilled (610.5 grams), followed by H2O addition (160 ml) and resumption of stripping (107 grams). After cooling to 10° C., the mother liquor was siphoned (307 grams). The crude 1,2,4-triazol-5-one was recrystallized from H2O (760 ml). After cooling to 10° C., the supernatant liquid was siphoned (807 grams) and the product was slurried with an additional 210 ml H2O (10° C.), filtered, and vacuum-dried to give 168.5 grams of 1,2,4-triazol-5-one (1.98 moles, 47.4 percent yield based on N2H4 charged), m.p. 236.5°-8° C. (Cl-, 0.22 percent).
[Compound]
Name
N2H4
Quantity
4.18 mol
Type
reactant
Reaction Step One
Name
Quantity
4.17 mol
Type
reactant
Reaction Step One
Quantity
205.6 g
Type
reactant
Reaction Step Two
Quantity
533.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47.4%

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,2,4-Triazol-5-One
1,2,4-Triazol-5-One
1,2,4-Triazol-5-One
1,2,4-Triazol-5-One
1,2,4-Triazol-5-One
1,2,4-Triazol-5-One

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